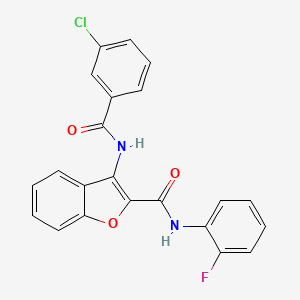

3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(3-chlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClFN2O3/c23-14-7-5-6-13(12-14)21(27)26-19-15-8-1-4-11-18(15)29-20(19)22(28)25-17-10-3-2-9-16(17)24/h1-12H,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLJZPOKPGSSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

The compound is primarily recognized for its ability to modulate the activity of Bcl-3, a protein involved in the NF-κB signaling pathway. This pathway is crucial for various cellular processes, including inflammation and cell survival, making it a significant target in cancer therapy. By inhibiting Bcl-3, the compound may suppress NF-κB signaling, which is often upregulated in metastatic cancers, thus potentially reducing tumor growth and metastasis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, studies indicate that the compound can reduce cell viability in breast cancer (MCF7) and non-small cell lung cancer (NSCLC) models. The IC50 values reported for these cell lines range from 10 to 20 µM, suggesting moderate potency .

In Vivo Studies

Animal model studies further support the efficacy of this compound. In a rat model, oral administration showed a reduction in tumor growth by approximately 42% at a dosage of 10 mg/kg. This indicates good bioavailability and suggests that the compound can effectively reach therapeutic concentrations in vivo .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the benzofuran scaffold significantly influence the biological activity of the compound. The presence of halogen atoms (chlorine and fluorine) appears to enhance potency. For example, replacing these halogens with other groups typically results in decreased activity .

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases potency |

| Fluorine | Increases potency |

| Alkyl groups | Decreases potency |

Case Studies

- Breast Cancer Model : A study evaluated the effects of the compound on MCF7 cells. Results indicated that it induced G1 phase arrest and apoptosis, leading to reduced cell proliferation .

- NSCLC Model : In another study focusing on NSCLC, the compound was shown to inhibit tumor growth significantly when combined with standard chemotherapy agents like cisplatin, indicating potential for combination therapy .

Scientific Research Applications

Medicinal Applications

The compound exhibits several promising biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that compounds related to benzofuran derivatives possess significant anticancer properties. The structural characteristics of 3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide may enhance its efficacy against cancer cell lines by inducing apoptosis and inhibiting tumor growth. Case studies have shown that similar compounds can affect signaling pathways involved in cancer proliferation and survival .

Antimicrobial Properties

Benzofuran derivatives have been studied for their antimicrobial activities against a range of pathogens. The presence of the chlorobenzamide moiety may enhance the compound's ability to disrupt bacterial cell walls or inhibit vital metabolic processes, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This application could be particularly relevant in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution at position 3 | Increases potency against cancer cells |

| Fluorine substitution on phenyl group | Enhances lipophilicity and cell permeability |

| Benzofuran ring system | Provides structural stability and bioactivity |

Case Studies

Several case studies have documented the applications of benzofuran derivatives similar to this compound:

- Anticancer Efficacy : A study demonstrated that a related benzofuran derivative showed significant cytotoxicity against breast cancer cell lines, leading to further exploration of similar compounds in clinical settings .

- Antimicrobial Testing : Research conducted on benzofuran analogs revealed broad-spectrum antimicrobial activity, suggesting potential applications in treating resistant bacterial strains .

- Inflammation Models : In vivo studies indicated that benzofuran derivatives could reduce inflammation markers in animal models, supporting their use in developing anti-inflammatory therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the benzamido group and the phenyl ring of the carboxamide. Below is a detailed analysis:

Substituent Variations on the Benzamido Group

- 3-(2-Chloro-6-Fluorobenzamido) Derivative (CAS 887891-49-8) : Features a 2-chloro-6-fluoro-substituted benzamido group, increasing halogen density. This may enhance lipophilicity and alter steric interactions compared to the 3-chloro analog .

- 3-(2-(4-Chlorophenoxy)Acetamido) Derivative (CAS 887877-37-4): Replaces the benzamido group with a phenoxy-acetamido chain, adding flexibility and altering hydrogen-bonding capacity. Molecular weight: 438.8 g/mol .

Substituent Variations on the Phenyl Ring

- N-(4-Nitrophenyl) Analog (CAS 887898-26-2) : The 4-nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity and binding to targets like nitroreductases. Molecular weight: 419.4 g/mol .

- N-[4-(Trifluoromethoxy)Phenyl] Analog (CAS 888457-17-8) : The trifluoromethoxy group increases lipophilicity and metabolic resistance, a common strategy in agrochemical design .

Core Modifications in Related Compounds

- Biphenyl-Acetamido Derivatives (CAS 887882-13-5) : A biphenyl chain adds steric bulk, which may influence binding to larger active sites or reduce solubility .

Data Table: Key Structural and Molecular Comparisons

| Compound Name (CAS) | Benzamido Substituent | Phenyl Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 3-Chloro | 2-Fluoro | C22H14ClFN2O3 | 420.8 (estimated) |

| 3-(2-Chloro-6-Fluorobenzamido) (887891-49-8) | 2-Chloro-6-fluoro | 2-Methoxy | C23H16ClFNO4 | 438.8 |

| N-(4-Nitrophenyl) Analog (887898-26-2) | 3-Fluoro | 4-Nitro | C22H14FN3O5 | 419.4 |

| N-[4-(Trifluoromethoxy)Phenyl] (888457-17-8) | 2-Chloro | 4-Trifluoromethoxy | C23H14ClF3N2O4 | 486.8 |

| 3-(4-Chlorophenoxy)Acetamido (887877-37-4) | 4-Chlorophenoxy-acetamido | 2-Fluoro | C23H16ClFN2O4 | 438.8 |

Q & A

Q. What are the recommended synthetic routes for 3-(3-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, and what challenges arise during multi-step synthesis?

Methodological Answer: The synthesis typically involves:

Benzofuran core preparation : Starting with benzo[b]furan-2-carboxylic acid derivatives (e.g., methyl ester intermediates) .

Amidation/Transamidation : Pd-catalyzed C-H arylation or one-pot transamidation reactions to introduce the 3-chlorobenzamido group .

Functionalization : Coupling the 2-fluorophenyl moiety via nucleophilic substitution or carbodiimide-mediated coupling .

Challenges:

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Q. How can computational tools predict the physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemistry (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces to predict solubility/reactivity .

- QSPR Models : Estimate logP (lipophilicity) and pKa using software like MarvinSuite or ACD/Labs .

- InChI Key : Use

InChI=1S/C14H9FN2O...(from ) for database searches to retrieve analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pesticidal or therapeutic applications?

Methodological Answer:

- Core Modifications :

- Functional Group Analysis :

- Biological Testing :

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Grow crystals via slow evaporation in DCM/hexane .

- Use SHELX-TL for structure solution and refinement. Key steps:

Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).

Space Group Determination : Check for twinning or disorder using PLATON .

Refinement : Apply anisotropic displacement parameters and validate with R-factor (<5%) .

Q. How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Experimental Replication :

- Data Analysis :

Q. What methodologies identify the molecular targets of this compound in pesticidal contexts?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from pest lysates .

- Docking Studies : Use AutoDock Vina to simulate binding to candidate targets (e.g., acetylcholinesterase or GABA receptors). Validate with mutagenesis .

- Transcriptomics : Compare gene expression profiles in treated vs. untreated pests to identify dysregulated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.